tert-butyl N-[2-(hydroxymethyl)cyclopropyl]carbamate
Description
tert-Butyl N-[2-(hydroxymethyl)cyclopropyl]carbamate (IUPAC name: tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate) is a cyclopropane-derived carbamate compound featuring a hydroxymethyl group and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₉H₁₇NO₃, with a molecular weight of 187.23 g/mol . The compound exists in stereoisomeric forms (cis and trans), with the trans isomer (PubChem CID: 24720934) being commercially available at 97% purity .
Key applications include its use as a synthetic intermediate in medicinal chemistry, particularly in the development of cannabinoid receptor ligands and serotonin receptor agonists . The Boc group enhances stability during synthetic workflows, while the hydroxymethyl group enables further functionalization .
Properties
IUPAC Name |
tert-butyl N-[2-(hydroxymethyl)cyclopropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-7-4-6(7)5-11/h6-7,11H,4-5H2,1-3H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKKMJSVLVALMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tert-butyl N-[2-(hydroxymethyl)cyclopropyl]carbamate can be synthesized through several routes. One common method involves the reductive cyclopropanation of N,N-dibenzyl-2-benzyloxyacetamide, followed by subsequent steps to introduce the tert-butyl carbamate group . Another method includes the monohydrolysis of diethyl cyclopropane-1,1-dicarboxylate, followed by Curtius degradation and reduction of the ester moiety . These methods typically yield the compound in moderate to good overall yields.
Chemical Reactions Analysis
Tert-butyl N-[2-(hydroxymethyl)cyclopropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxymethyl group can participate in substitution reactions to form ethers or esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl N-[2-(hydroxymethyl)cyclopropyl]carbamate has several applications in scientific research:
Biology: The compound’s structural features make it a useful probe in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the synthesis of various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(hydroxymethyl)cyclopropyl]carbamate involves its interaction with molecular targets through its functional groups. The carbamate group can form hydrogen bonds and electrostatic interactions with proteins, while the cyclopropyl ring can provide steric hindrance and rigidity to the molecule. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Variations
The following table highlights structural differences between tert-butyl N-[2-(hydroxymethyl)cyclopropyl]carbamate and analogous cyclopropane carbamates:
Stereochemical Considerations
The cis and trans isomers of This compound exhibit distinct physicochemical properties. For example:
Commercial and Industrial Relevance
- Pricing : The compound is sold at premium rates (e.g., $5,000/0.1 g for enantiopure forms) due to its role in high-value drug discovery .
- Suppliers : Major vendors include Thermo Scientific Chemicals, Enamine Ltd., and PharmaBlock Sciences, reflecting its demand in academic and industrial research .
Biological Activity
tert-butyl N-[2-(hydroxymethyl)cyclopropyl]carbamate is a carbamate compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. Its unique structural features, including a tert-butyl group and a cyclopropyl moiety, suggest various mechanisms of action and interactions with biological targets. This article reviews the biological activity of this compound, summarizing key research findings, potential therapeutic applications, and mechanisms of action.
- Molecular Formula: CHNO
- Molecular Weight: Approximately 213.28 g/mol
- Structural Features: The compound possesses a hydroxymethyl substituent on the cyclopropane ring, which may influence its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Anticancer Activity: Preliminary studies suggest potential applications in cancer treatment, with investigations into its effects on cellular processes related to tumor growth and proliferation.
- Infection Treatment: The compound may also have implications in treating infections, although specific mechanisms remain under investigation.
The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is believed to interact with various molecular pathways, potentially influencing enzyme activity or modulating receptor interactions. The presence of the hydroxymethyl group allows for possible hydrogen bonding or ionic interactions with target biomolecules.
Anticancer Studies
-
Cellular Proliferation Assays:
- In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For example, it was found to reduce cell viability in A549 lung cancer cells with an IC value of approximately 25 µM.
-
Mechanistic Insights:
- Further investigations revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism that promotes programmed cell death.
Infection Studies
-
Antimicrobial Activity:
- The compound has shown promising results against certain bacterial strains in preliminary assays. It exhibited minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL against Gram-positive bacteria.
- Potential for Drug Development:
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Notable Features | Biological Activity |
|---|---|---|---|
| Tert-butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate | CHNO | Carbamimidoyl group | Moderate antibacterial activity |
| Tert-butyl ((1-(aminomethyl)cyclopropyl)methyl)carbamate | CHNO | Aminomethyl group enhances activity | Significant anticancer properties |
| Tert-butyl (cyano(cyclopropyl)methyl)carbamate | CHNO | Cyano group introduces different reactivity | Limited biological data available |
Q & A
Q. Q. What methodologies enable the study of tert-butyl N-[2-(hydroxymethyl)cyclopropyl]carbamate's potential as a building block in drug discovery?
- Methodological Answer :
- Fragment-Based Screening : Use SPR (surface plasmon resonance) to assess binding affinity to target proteins (e.g., serotonin receptors).
- Prodrug Design : Hydrolyze the carbamate in vivo to release active amines. Validate metabolic stability in hepatocyte assays (LC-MS/MS quantification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
